Endothelin-2 (human, canine)

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

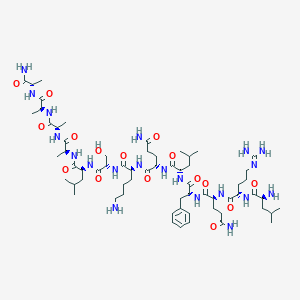

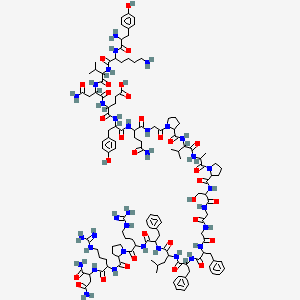

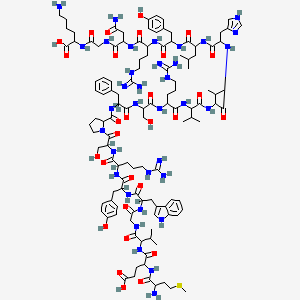

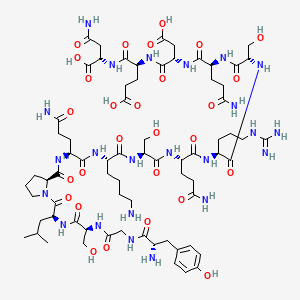

Endothelin-2 is a 21-amino acid vasoactive peptide that binds to G-protein-linked transmembrane receptors . It is a potent vasoconstrictor and ligand for the endothelin (ET) receptors ET A and ET B . It induces β-arrestin recruitment in CHO-K1 cells expressing human ET A and ET B .

Synthesis Analysis

The synthesis of Endothelin-2 is regulated at the level of transcription. The first protein transcribed undergoes processing by a furin-type proprotein convertase, yielding a molecule called ‘big ET-1’, an inactive intermediate. Endothelin converting enzyme (ECE) acts on big ET-1, converting it into ET-1 .Molecular Structure Analysis

Endothelin-2 is a 21-amino-acid peptide hormone . The cDNA sequence for the mature peptide has been identified .Chemical Reactions Analysis

Endothelin-2 exhibits a strong and long-lasting vasoconstrictor activity characteristic of endothelin . It is a chemoattractant for macrophages and THP-1 monocytic cells, but not for freshly isolated monocytes .Physical And Chemical Properties Analysis

Endothelin-2 is a peptide vasoconstrictor . At nanomolar concentrations, Endothelin-2 exhibits a strong and long-lasting vasoconstrictor activity characteristic of endothelin .In Vivo

Endothelin-2 (human, canine) has been studied in both humans and dogs in vivo. In humans, Endothelin-2 (human, canine) has been found to play a role in the regulation of vascular tone, blood pressure, and inflammation. In dogs, Endothelin-2 (human, canine) has been found to play a role in the regulation of cardiac function and blood pressure.

In Vitro

Endothelin-2 (human, canine) has been studied in vitro in a variety of cell types, including endothelial cells, smooth muscle cells, and cardiomyocytes. In vitro studies have shown that Endothelin-2 (human, canine) is capable of inducing vasoconstriction, cell proliferation, and angiogenesis.

Mécanisme D'action

Target of Action

Endothelin-2 (ET-2) is a potent vasoactive peptide that primarily targets two different G-protein coupled receptors (GPCRs), the endothelin A receptor (EDNRA) and the endothelin B receptor (EDNRB) . These receptors play crucial roles in various physiological processes, including vasoconstriction and vasodilation .

Mode of Action

ET-2 interacts with its targets, the EDNRA and EDNRB receptors, to exert its effects . The binding affinity of EDNRA with ET-2 is much higher than that with other endothelins, while the binding affinities of EDNRB with the endothelins are similar . This interaction triggers a series of intracellular events, leading to various physiological changes .

Pharmacokinetics

It is known that et-2 is present in the blood of animals and humans at levels ranging from 03pg/ml to 3pg/ml .

Action Environment

The action of ET-2 can be influenced by various environmental factors. For instance, the expression of ET-2 in granulosa cells has been shown to be highly dependent on the hypoxic mediator, hypoxia-inducible factor 1 alpha (HIF1A) . Moreover, the effects of ET-2 can be modulated by the local cellular environment, as suggested by the highly local action of endothelins .

Activité Biologique

Endothelin-2 (human, canine) has been found to have a variety of biological activities, including vasoconstriction, cell proliferation, and angiogenesis. It has also been found to play a role in the regulation of blood pressure, vascular tone, and inflammation.

Biochemical and Physiological Effects

Endothelin-2 (human, canine) has been found to have a variety of biochemical and physiological effects. It has been found to induce vasoconstriction, cell proliferation, and angiogenesis. It has also been found to play a role in the regulation of blood pressure, vascular tone, and inflammation.

Avantages Et Limitations Des Expériences En Laboratoire

The main advantage of using Endothelin-2 (human, canine) in lab experiments is its ability to induce a variety of biological responses. This makes it an ideal tool for studying the effects of various drugs and compounds on cell physiology. The main limitation of using Endothelin-2 (human, canine) in lab experiments is its short half-life, which can make it difficult to study the long-term effects of compounds on cell physiology.

Orientations Futures

1. Further exploration of the mechanism of action of Endothelin-2 (human, canine) and its effects on cell physiology.

2. Development of new methods for synthesizing Endothelin-2 (human, canine).

3. Investigation of the effects of Endothelin-2 (human, canine) on various diseases, including cardiovascular diseases, diabetes, and cancer.

4. Development of new drugs and compounds that target the endothelin receptor.

5. Exploration of the role of Endothelin-2 (human, canine) in the regulation of inflammation and angiogenesis.

6. Investigation of the effects of Endothelin-2 (human, canine) on the central nervous system.

7. Development of new methods for delivering Endothelin-2 (human, canine) to target tissues.

8. Exploration of the role of Endothelin-2 (human, canine) in the regulation of the immune system.

9. Investigation of the effects of Endothelin-2 (human, canine) on wound healing.

10. Exploration of the role of Endothelin-2 (human, canine) in the regulation of metabolism.

Méthodes De Synthèse

Endothelin-2 (human, canine) is synthesized via the enzyme preproendothelin (PPE) which is expressed in the endothelium of vascular cells. PPE is then cleaved into three peptides, ET-1, Endothelin-2 (human, canine), and ET-3. The Endothelin-2 (human, canine) peptide is then secreted from the vascular cells and binds to endothelin receptors located on the surface of other cells.

Propriétés

| { "Design of the Synthesis Pathway": "The synthesis of Endothelin-2 (human, canine) can be achieved through solid-phase peptide synthesis (SPPS) using Fmoc chemistry.", "Starting Materials": [ "Fmoc-Asp(OtBu)-OH", "Fmoc-Glu(OtBu)-OH", "Fmoc-Val-OH", "Fmoc-Asn(Trt)-OH", "Fmoc-Thr(tBu)-OH", "Fmoc-Cys(Trt)-OH", "Fmoc-Tyr(tBu)-OH", "Fmoc-Lys(Boc)-OH", "Fmoc-Ile-OH", "Fmoc-Gln(Trt)-OH", "Fmoc-Arg(Pbf)-OH", "Fmoc-Pro-OH", "Fmoc-His(Trt)-OH", "Fmoc-Ser(tBu)-OH", "Fmoc-Leu-OH", "Fmoc-Asp(OtBu)-OH", "Fmoc-Glu(OtBu)-OH", "Fmoc-Val-OH", "Fmoc-Asn(Trt)-OH", "Fmoc-Thr(tBu)-OH", "Fmoc-Cys(Trt)-OH", "Fmoc-Tyr(tBu)-OH", "Fmoc-Lys(Boc)-OH", "Fmoc-Ile-OH", "Fmoc-Gln(Trt)-OH", "Fmoc-Arg(Pbf)-OH", "Fmoc-Pro-OH", "Fmoc-His(Trt)-OH", "Fmoc-Ser(tBu)-OH", "Wang resin" ], "Reaction": [ "Deprotection of the Wang resin using 20% piperidine in DMF", "Coupling of Fmoc-Asp(OtBu)-OH using HATU and DIPEA in DMF", "Coupling of Fmoc-Glu(OtBu)-OH using HATU and DIPEA in DMF", "Coupling of Fmoc-Val-OH using HATU and DIPEA in DMF", "Coupling of Fmoc-Asn(Trt)-OH using HATU and DIPEA in DMF", "Coupling of Fmoc-Thr(tBu)-OH using HATU and DIPEA in DMF", "Coupling of Fmoc-Cys(Trt)-OH using HATU and DIPEA in DMF", "Coupling of Fmoc-Tyr(tBu)-OH using HATU and DIPEA in DMF", "Coupling of Fmoc-Lys(Boc)-OH using HATU and DIPEA in DMF", "Coupling of Fmoc-Ile-OH using HATU and DIPEA in DMF", "Coupling of Fmoc-Gln(Trt)-OH using HATU and DIPEA in DMF", "Coupling of Fmoc-Arg(Pbf)-OH using HATU and DIPEA in DMF", "Coupling of Fmoc-Pro-OH using HATU and DIPEA in DMF", "Coupling of Fmoc-His(Trt)-OH using HATU and DIPEA in DMF", "Coupling of Fmoc-Ser(tBu)-OH using HATU and DIPEA in DMF", "Coupling of Fmoc-Leu-OH using HATU and DIPEA in DMF", "Cleavage of the peptide from the resin using TFA, water, and triisopropylsilane", "Purification of the crude peptide using HPLC", "Oxidation of the cysteine residue to form a disulfide bond using iodine in water", "Purification of the final product using HPLC" ] } | |

Numéro CAS |

123562-20-9 |

Formule moléculaire |

C₁₁₅H₁₆₀N₂₆O₃₂S₄ |

Poids moléculaire |

2546.92 |

Séquence |

One Letter Code: CSCSSWLDKECVYFCHLDIIW (Disulfide bridge: Cys1-Cys15, Cys3-Cys11) |

Synonymes |

Endothelin-2 (human, canine); Human endothelin-2 |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.